Patent and Therapeutic Target Divergence
2-Oxa-9-azaspiro[5.5]undecane (hydrochloride form) is associated with 55 patent citations in the PubChemLite database, indicating its established use as a synthetic intermediate across multiple pharmaceutical research programs [1]. In contrast, the positional isomer 1-oxa-9-azaspiro[5.5]undecane has been specifically validated as a polar spirocyclic periphery in FFA1 (GPR40) agonists, with nine synthesized derivatives reported and one compound (4-(3-phenoxyphenyl)-1-oxa-9-azaspiro[5.5]undecane) demonstrating an EC50 of 0.022 μM in CHO cells expressing human FFA1 [2]. The 1-oxa isomer's application is thus narrowly focused on a specific therapeutic target (Type 2 diabetes mellitus), while the 2-oxa isomer serves as a broader-purpose building block with patent protection spanning multiple therapeutic areas [1].
| Evidence Dimension | Patent citation count and validated therapeutic application |
|---|---|
| Target Compound Data | 55 patent citations in PubChemLite; broad intermediate applications |
| Comparator Or Baseline | 1-oxa-9-azaspiro[5.5]undecane: validated specifically in FFA1 agonist series (9 compounds reported) |
| Quantified Difference | 55 vs. 1 peer-reviewed publication; divergent therapeutic focus |
| Conditions | Database: PubChemLite (target compound); Journal: J Enzyme Inhib Med Chem. 2017 (comparator) |
Why This Matters
For procurement supporting a broad medicinal chemistry program, 2-oxa-9-azaspiro[5.5]undecane offers wider patent precedent and synthetic versatility compared to the narrowly validated 1-oxa isomer.
- [1] PubChemLite. 2-oxa-9-azaspiro[5.5]undecane hydrochloride – Patent count: 55. WTRQSWYPRFTEFE-UHFFFAOYSA-N. Accessed 2026. View Source
- [2] Krasavin M, Lukin A, Bakholdina A, Zhurilo N, Onopchenko A, Bagnyukova D, Zhukov M. Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. J Enzyme Inhib Med Chem. 2017;32(1):1291-1298. doi:10.1080/14756366.2017.1383416. View Source
